molecular formula C24H14ClF2N3O3S B2582338 N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 902897-48-7

N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2582338
CAS No.: 902897-48-7
M. Wt: 497.9
InChI Key: VIZYGLOFXFCCRL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidin core linked to a thioacetamide group and substituted aryl rings. Its structure includes a 3-chloro-4-fluorophenyl group and a 4-fluorophenyl substituent on the fused benzofuropyrimidine scaffold.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF2N3O3S/c25-17-11-14(7-10-18(17)27)28-20(31)12-34-24-29-21-16-3-1-2-4-19(16)33-22(21)23(32)30(24)15-8-5-13(26)6-9-15/h1-11H,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYGLOFXFCCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing in heterocyclic cores, substituent positions, and functional groups. Below is a detailed comparison based on the evidence:

Key Structural Variations

Core Heterocycle: Benzofuropyrimidin (target compound): The fused benzofuran-pyrimidine system may enhance planarity and π-π stacking interactions with biological targets. Thieno[3,2-d]pyrimidin (e.g., CAS 1040649-35-1, ): Variations in sulfur positioning influence ring puckering and steric interactions .

Substituent Positions :

  • Halogenated Aryl Groups :

  • The target compound’s 3-chloro-4-fluorophenyl group differs from analogs like CAS 1040649-35-1 (2-chloro-4-fluorophenyl), where chloro-substituent positioning may modulate steric hindrance and electronic effects .

Functional Groups :

  • Thioacetamide Linker : A common feature in analogs (e.g., ), this group may facilitate hydrogen bonding or covalent interactions with cysteine residues in target proteins.
  • Trifluoromethyl Groups (e.g., CAS 687563-28-6, ): The CF3 group enhances metabolic stability and lipophilicity compared to halogens .

Molecular Properties

Compound (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzofuro[3,2-d]pyrimidin 3-(4-fluorophenyl), 3-Cl-4-F-phenyl Not explicitly provided ~475 (estimated) Planar core, dual halogenated aryl groups
618427-71-7 Thieno[2,3-d]pyrimidin 3-Cl-4-F-phenyl, ethyl, methyl C₁₈H₁₇ClFN₃O₂S₂ 425.9 Lower MW, alkyl substituents
1040649-35-1 Thieno[3,2-d]pyrimidin 2-Cl-4-F-phenyl, 4-methylphenyl C₂₂H₁₇ClFN₃O₂S₂ 474.0 Bulky aryl groups, higher lipophilicity
687563-28-6 Thieno[3,2-d]pyrimidin 4-Cl-phenyl, 2-CF₃-phenyl C₂₀H₁₄ClF₃N₃O₂S₂ ~494 (estimated) CF₃ enhances stability

Research Findings and Limitations

While the provided evidence lacks direct pharmacological data for the target compound, insights from analogs suggest:

Synthetic Feasibility : Thioacetamide-linked heterocycles are commonly synthesized via nucleophilic substitution or Suzuki coupling, as seen in and .

Structure-Activity Relationships (SAR): Halogen Positioning: 3-Chloro-4-fluorophenyl (target) vs. 2-chloro-4-fluorophenyl (CAS 1040649-35-1) may lead to divergent activity profiles due to steric effects . Core Rigidity: Benzofuropyrimidins may exhibit superior target selectivity over thienopyrimidins due to enhanced planarity .

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